3-(4-Chlorophenyl)pyrrolidine
Overview
Description
3-(4-Chlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 3-(4-chlorophenyl)pyrrolidine, are known to interact with a variety of biological targets due to their versatile scaffold .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives have been studied, and these parameters can influence the pharmacokinetic properties of these compounds .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of degradation of chlorfenapyr, a compound with a similar structure, was found to be influenced by temperature and exposure time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Fluorophenyl)pyrrolidine: Contains a fluorine atom in place of chlorine.
3-(4-Methylphenyl)pyrrolidine: Substituted with a methyl group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923395 | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120418-62-4 | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 3-(4-chlorophenyl)pyrrolidine in the synthesis of Baclofen and PCPGABA?
A1: The research by [] demonstrates that both (R)- and (S)-enantiomers of this compound serve as crucial chiral building blocks in the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid]. This highlights the importance of stereochemistry in pharmaceutical synthesis, as different enantiomers of a molecule can exhibit different biological activities.
Q2: What key chemical transformation is highlighted in the synthesis of this compound?
A2: A key step outlined in the research [] involves the ruthenium tetroxide oxidation of chiral 3- and 4-(4-chlorophenyl)pyrrolidines. This reaction yields the corresponding pyrrolidin-2-ones, which can be readily dehydrated to obtain the target this compound enantiomers. This highlights the utility of ruthenium tetroxide as a powerful oxidizing agent in organic synthesis.
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